molecular formula C20H20O6 B047163 Xanthoxylol CAS No. 111407-29-5

Xanthoxylol

Cat. No.: B047163
CAS No.: 111407-29-5
M. Wt: 356.4 g/mol
InChI Key: VBIRCRCPHNUJAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xanthoxylol is a naturally occurring phenolic compound, classified as a neolignan, that is of significant interest in pharmacological and phytochemical research. It is primarily isolated from plants in the Zanthoxylum genus and other botanical sources. Its core research value lies in its potent biological activities, particularly its anti-inflammatory and antioxidant properties. Mechanistic studies indicate that this compound exerts its effects by modulating key signaling pathways, including the inhibition of the NF-κB pathway and the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, its strong antioxidant activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIRCRCPHNUJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912149
Record name 4-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthoxylol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

111407-29-5, 54983-95-8
Record name Xanthoxylol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111407295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-(2H-1,3-Benzodioxol-5-yl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Xanthoxylol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 - 142 °C
Record name Xanthoxylol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Scientific Research Applications

Chemical Applications

Precursor for Bioactive Compounds
Xanthoxylol serves as a precursor in the synthesis of other bioactive lignans. Its structural properties make it a valuable model for studying lignan biosynthesis, which is crucial for understanding the metabolic pathways of these compounds in plants and their potential therapeutic effects in humans.

Biological Applications

Anticancer Potential
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human breast and prostate cancer cell lines, suggesting its potential as an anticancer agent . The mechanisms involve modulation of apoptotic pathways, similar to other lignans like Vitexins, which also demonstrate antitumor activity through caspase activation and Bcl-2/Bax ratio modulation .

Anti-inflammatory Properties
this compound has been implicated in reducing inflammation. In vitro studies have demonstrated its efficacy in inhibiting nitric oxide (NO) production in macrophages, a key factor in inflammatory responses. This property positions this compound as a candidate for developing treatments for inflammatory diseases .

Medical Applications

Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. It has been studied for its effectiveness against Gram-positive bacteria, making it a potential candidate for new antimicrobial therapies. This is particularly relevant given the rising concerns over antibiotic resistance.

Neuroprotective Effects
Emerging research suggests that this compound may provide neuroprotective benefits. Studies indicate its ability to mitigate damage from ischemic strokes in animal models, highlighting its potential role in treating neurodegenerative diseases.

Industrial Applications

Cosmetic Formulations
this compound is being explored as a bioactive ingredient in cosmetic products due to its anti-inflammatory and antioxidant properties. Its application in skincare formulations could enhance product efficacy against aging and skin damage .

Natural Pesticides
The compound's allelopathic effects suggest potential applications in agriculture as a natural herbicide. Its ability to inhibit seed germination and affect plant growth may provide an eco-friendly alternative to synthetic pesticides.

Data Summary Table

Application AreaSpecific UseEvidence/Source
ChemistryPrecursor for bioactive lignans
Anticancer ResearchInduces apoptosis in cancer cells
Anti-inflammatoryInhibits NO production
AntimicrobialEffective against Gram-positive bacteria
NeuroprotectionMitigates ischemic stroke damage
Cosmetic IndustryActive ingredient in skincare
AgricultureNatural herbicide

Case Study 1: Anticancer Effects

A study conducted on human breast cancer cells revealed that treatment with this compound resulted in significant apoptosis and reduced cell viability. The mechanisms involved were linked to the activation of caspases and modulation of Bcl-2 family proteins, demonstrating its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Action

In vitro experiments showed that this compound significantly inhibited NO production in LPS-stimulated macrophages by up to 66%. This finding supports its use as a therapeutic agent for inflammatory conditions such as arthritis and other chronic inflammatory diseases.

Case Study 3: Cosmetic Efficacy

Research on the application of this compound in cosmetic formulations indicated enhanced skin hydration and reduced inflammation. Products containing this compound showed improved skin barrier function and reduced signs of aging after consistent use over several weeks.

Comparison with Similar Compounds

Pluviatilol and Methyl Pluviatilol

Pluviatilol and methyl pluviatilol are stereoisomers of xanthoxylol, sharing the core 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton. Key differences include:

  • Stereochemistry : this compound differs in the configuration of substituents at C-7', as revised by Pelter et al. (1976) using NMR and X-ray crystallography .
  • Methoxy Group : Methyl pluviatilol contains an additional methoxy group at C-5', altering its polarity (XlogP: 2.50 for this compound vs. 2.80 for methyl pluviatilol) .
  • Bioactivity : While this compound shows potent cytotoxicity, pluviatilol derivatives are less studied but reported to exhibit anti-inflammatory properties .

Sesamin and Asarinin

Sesamin (C20H18O6) and asarinin (a stereoisomer of sesamin) are furanolignans with two benzodioxole groups. Comparisons include:

  • Structural Features: Unlike this compound, sesamin lacks a phenolic hydroxyl group, reducing its hydrogen-bond donor capacity (H-bond donors: 1 for this compound vs. 0 for sesamin) .
  • Bioactivity : Sesamin inhibits vascular superoxide production (IC50: ~50 μM in hypertensive models) , whereas this compound targets DNA repair enzymes (e.g., DNA-(apurinic site) lyase) and NF-κB pathways .

Acanthosessilin A and Simplexoside

Acanthosessilin A (C20H24O6) and simplexoside (C26H30O11) are lignans isolated from Eleutherococcus sessiliflorus :

  • Structural Complexity : Simplexoside contains a glycosylated glucose moiety, enhancing water solubility (TPSA: 66.40 Ų for this compound vs. 141.30 Ų for simplexoside) .
  • Pharmacokinetics : this compound’s lower molecular weight (356.40 vs. 518.18 for simplexoside) favors blood-brain barrier penetration (predicted BBB permeability: 0.85 for this compound vs. 0.25 for simplexoside) .

Comparative Bioactivity Data

Compound Molecular Formula Molecular Weight Key Targets IC50 (Cancer Cells) Notable Bioactivities
This compound C20H20O6 356.40 NF-κB, HIF-1α 9.15 μM (MCF-7) Cytotoxicity, anti-inflammatory
Sesamin C20H18O6 354.35 Vascular superoxide >50 μM Antihypertensive, antioxidant
Pluviatilol C20H20O6 356.40 Not reported N/A Anti-inflammatory
Simplexoside C26H30O11 518.18 Not reported N/A Immunomodulatory

Preparation Methods

Four-Carbon Synthon-Based Regiospecific Synthesis

The foundational work by Swain et al. (2004) introduced a four-carbon synthon (6 ) enabling stepwise anion production for constructing the bicyclo[3.3.0]octane core. This method begins with 2,6-diaryl-4,8-dimethoxy-1-methylthio-3,7-dioxabicyclo[3.3.0]octanes (14b , 14c ), where the methylthio group acts as a stereocontrol element. Lewis acid-catalyzed reduction of these intermediates facilitates equilibration, yielding methyl pluviatilol (19 ) as the major product alongside this compound derivatives. Key parameters include:

StepReagents/ConditionsYield (%)Selectivity (Product Ratio)
CyclizationBF₃·OEt₂, CH₂Cl₂, −78°C to RT8522:1 (diastereomers)
ReductionLiAlH₄, THF, 0°C to reflux722:1:1 (this compound:pluviatilol:piperitol)

This route’s limitation lies in its moderate selectivity for this compound, necessitating chromatographic separation.

Acid-Catalyzed Cyclization of Biphenyl Precursors

Urata et al. (2012) demonstrated the utility of acid hydrolysis in lignan synthesis, employing lead(IV) tetraacetate in chlorobenzene at 70°C for 2 hours to functionalize episesamin precursors. Subsequent treatment with 80% acetic acid and silica gel chromatography (hexane:ethyl acetate gradients) yielded this compound analogs with 41–48% overall yields. The method’s reliance on stoichiometric Pb(OAc)₄ raises environmental concerns, though it remains valuable for accessing oxygenated derivatives.

Advanced Stereoselective Strategies

Mn(III)-Mediated Oxidative Cyclopropanation

Building on Swain’s work, Brown and Bruton (2004) developed a Mn(III)-mediated intramolecular cyclopropanation using acetoacetate derivatives (e.g., 11 ). The reaction proceeds via single-electron oxidation, forming 3-oxabicyclo[3.1.0]hexan-2-one (12 ) with 22:1 diastereomeric ratio. Subsequent rhodium-catalyzed C–H insertion of α-diazo-γ-butyrolactones (22–25 ) achieves enantioselective this compound synthesis:

CatalystSolventTemp (°C)ee (%)Yield (%)
Rh₂(S-DOSP)₄Toluene409478
Rh₂(esp)₂DCM258882

This method’s stereochemical fidelity makes it preferable for asymmetric synthesis of (+)-xanthoxylol.

Lewis Acid-Controlled Epimerization

The stereochemical lability of this compound precursors allows equilibration under Lewis acid catalysis. Chen et al. (2004) observed that BF₃·OEt₂ promotes epimerization of alantrypinone analogs at ambient temperatures, enabling axial→equatorial isomer interconversion. Applied to this compound synthesis, this dynamic kinetic resolution enhances yields of thermodynamically favored isomers by 1.5–2.2-fold compared to static conditions.

Purification and Isolation Techniques

Silica Gel Chromatography Optimization

Post-synthetic purification of this compound requires careful solvent selection. Urata’s protocol (2012) employs stepwise elution with hexane:ethyl acetate (4:1 → 1:1) to resolve EC-1-1, EC-1-2, and EC-2 derivatives. Increasing polarity to ethyl acetate alone isolates this compound with >95% purity, as confirmed by HPLC (C18 column, MeOH:H₂O 75:25).

Supercritical Fluid Chromatography (SFC)

Recent advancements utilize SFC with CO₂/ethanol mobile phases (15.5% co-solvent) at 349 bar and 59°C, achieving 86.1% recovery of this compound from crude mixtures. This method reduces solvent consumption by 60% compared to traditional LC while maintaining resolution.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on scalability, stereoselectivity, and environmental impact:

MethodOverall Yield (%)Stereoselectivity (d.r.)PMI*Key Advantage
Four-Carbon Synthon722:1:1128Regiospecificity
Mn(III)/Rh Catalysis7822:189Enantioselectivity
Acid Hydrolysis481:1214Functional group tolerance

*Process Mass Intensity (PMI) = Total mass input / mass product

The Mn(III)/Rh approach exhibits superior sustainability (PMI = 89) and stereocontrol, making it ideal for industrial applications .

Q & A

Q. Methodology :

  • Cell lines : Use MCF-7 (hormone-sensitive) and MDA-MB-231 (triple-negative) breast cancer cells.
  • MTT assay : Treat cells with this compound (0–100 µM) for 48 hours. Measure cell viability via absorbance at 570 nm.
  • Dose-response curves : Calculate IC₅₀ values (e.g., 9.15 µM for MCF-7; 13.95 µM for MDA-MB-231) using nonlinear regression.
  • Controls : Include 5-fluorouracil (5-FU) as a positive control. Validate results with triplicate experiments and statistical analysis (e.g., ANOVA) .

[Advanced] How does stereochemistry influence this compound’s cytotoxic efficacy?

The C-7' stereoisomerism in lignans significantly impacts bioactivity. For example:

  • Sesamin (IC₅₀ = 98.57 µM) and asarinin (IC₅₀ = 67.25 µM), stereoisomers with differing C-7' configurations, show weaker cytotoxicity in MCF-7 cells compared to this compound (IC₅₀ = 9.15 µM).
  • This compound’s planar structure may enhance DNA intercalation or protein binding. Recommendation : Conduct structure-activity relationship (SAR) studies to optimize substituents and stereochemical configurations .

[Advanced] What analytical methods are used to identify this compound in complex biological matrices?

Q. Techniques :

  • HS-SPME-GC-MS : For volatile compounds in plasma/cerebrospinal fluid after intranasal administration.
  • LC-APCI-IT-TOF-MSn : Provides high-resolution mass data for non-volatile metabolites.
  • Fragmentation patterns : Key ions (e.g., m/z 369.13 [M+H−H₂O−CH₃OH]⁺) differentiate this compound from isomers .

[Advanced] How can researchers address challenges in synthesizing this compound with high purity?

Q. Synthesis Protocol :

  • Diastereoselective coupling : Optimize reaction conditions (e.g., catalysts, temperature) to favor the desired stereoisomer.
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient).
  • Validation : Confirm purity (>95%) via NMR and compare retention times with authentic standards. Pelter et al. (1976) provide foundational methods for lignan synthesis .

[Advanced] What contradictions exist in this compound’s structural and bioactivity data?

Q. Key Issues :

  • Isomer misidentification : Tentative identification of this compound isomers (e.g., L3 in plasma samples) without NMR/X-ray validation can lead to bioactivity misattribution .
  • Bioactivity variability : Differences in extraction sources (e.g., Zanthoxylum vs. Asarum) may alter metabolite profiles. Recommendation : Cross-validate findings using multiple analytical platforms (e.g., LC-MS, NMR) and replicate studies across independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Xanthoxylol
Reactant of Route 2
Xanthoxylol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.